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Compound of Interest

Compound Name: L-687414

Cat. No.: B12321378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a

critical component of excitatory neurotransmission in the central nervous system. This

document provides a comprehensive overview of the chemical structure, pharmacological

properties, and experimental methodologies associated with L-687,414, intended to serve as a

technical resource for researchers in neuroscience and drug development.

Chemical Structure and Identifiers
L-687,414, also known as cis-4-Methyl-HA-966, is a close analog of HA-966.[1] Its chemical

identity is defined by the following identifiers:
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Identifier Value

IUPAC Name
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-

2-one[1]

CAS Number 132695-96-6[1]

Molecular Formula C₅H₁₀N₂O₂[1]

Molar Mass 130.147 g·mol⁻¹[1]

SMILES C[C@H]1CN(C(=O)[C@H]1N)O[1]

InChI
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-

4,9H,2,6H2,1H3/t3-,4-/m0/s1[1]

PubChem CID 125556[1]

ChEMBL ID ChEMBL165945[1]

Pharmacological Properties
L-687,414 is characterized as a selective antagonist of the glycine co-agonist site on the NMDA

receptor.[1] It also exhibits properties of a low-efficacy partial agonist, with an estimated

maximal efficacy (Emax) of approximately 10% relative to glycine.[1] This dual activity profile

distinguishes it from other classes of NMDA receptor antagonists.

Mechanism of Action
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine

or D-serine, for activation. L-687,414 competitively binds to the glycine site, thereby preventing

the co-agonist from binding and inhibiting receptor activation. Its partial agonist activity means

that while it primarily acts as an antagonist in the presence of endogenous glycine, it can

weakly activate the receptor on its own.
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NMDA Receptor Signaling and L-687,414 Inhibition

Pharmacodynamic Effects
In animal studies, L-687,414 has been shown to produce a range of effects, including:

Hyperlocomotion: A psychostimulant-like effect.[1]

Analgesia/Antinociception: Reduction in pain perception.[1]

Anticonvulsant effects: Protection against seizures.[1]

Neuroprotection: In models of focal ischemia, L-687,414 has demonstrated neuroprotective

effects.[2]

A significant finding is that, unlike uncompetitive NMDA receptor antagonists such as ketamine

and phencyclidine (PCP), L-687,414 has not been associated with the development of Olney's

lesions (brain vacuoles) in animals.[1]

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for L-687,414.
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Parameter Value
Species/Assay
Condition

Reference

Intrinsic Activity

(Emax)
~10% of glycine

Rat cultured cortical

neurons
[1]

IC₅₀ ([³H]glycine

binding)
600 µM

Cultured hippocampal

neurons
[3]

Pharmacokinetic Data
Pharmacokinetic studies in rats have provided the following data:

Parameter Dosing Regimen Value Reference

Peak Plasma Level 17.6 mg/kg i.v. bolus 24 µg/ml [2]

Half-life (t₁/₂) 17.6 mg/kg i.v. bolus 56 min [2]

Mean Plasma Level

(4h)

7 mg/kg i.v. + 7

mg/kg/h infusion
11 µg/ml [2]

Mean Plasma Level

(4h)

14 mg/kg i.v. + 14

mg/kg/h infusion
25 µg/ml [2]

Mean Plasma Level

(4h)

30 mg/kg i.v. + 30

mg/kg/h infusion
61 µg/ml [2]

Experimental Protocols
This section details the methodologies for key experiments used to characterize L-687,414.

Radioligand Binding Assay for Glycine Site Affinity
This protocol is a general method for determining the binding affinity of compounds to the

glycine site of the NMDA receptor using [³H]glycine.
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Workflow for a Radioligand Binding Assay

Methodology:

Membrane Preparation: Membranes are prepared from rat telencephalon.[4]

Incubation: The membranes are incubated with a fixed concentration of [³H]glycine and

varying concentrations of the test compound (L-687,414).[4]

Separation: The reaction is terminated, and bound radioligand is separated from free

radioligand, typically by rapid filtration through glass fiber filters.[4]

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.[4]
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [³H]glycine (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated

using the Cheng-Prusoff equation.[5]

Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the functional effects of L-687,414 on NMDA receptor-

mediated currents in cultured neurons.

Methodology:

Cell Culture: Primary neuronal cultures (e.g., from rat cortex) are prepared and maintained.

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-

resistance seal with the membrane of a single neuron.[6] The membrane patch is then

ruptured to allow electrical access to the cell's interior (whole-cell configuration).[6]

Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -60 mV) using a

voltage-clamp amplifier.[6]

NMDA Receptor Activation: NMDA receptors are activated by applying glutamate and

glycine.[7]

Drug Application: L-687,414 is applied to the cell, and the change in the NMDA receptor-

mediated current is measured.[7]

Data Analysis: The inhibitory effect of L-687,414 is quantified by measuring the reduction in

the current amplitude. Concentration-response curves can be generated to determine the

IC₅₀.

In Vivo Model of Focal Ischemia
This protocol describes a method to assess the neuroprotective effects of L-687,414 in a rat

model of stroke.

Methodology:
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Animal Model: Focal ischemia is induced in rats by permanent occlusion of the left middle

cerebral artery.[2]

Drug Administration: L-687,414 is administered intravenously, either as a single bolus or as a

bolus followed by a continuous infusion.[2]

Assessment of Infarct Volume: After a set period, the animals are euthanized, and the brains

are removed and sectioned. The volume of the ischemic damage (infarct) is quantified.[2]

Data Analysis: The infarct volume in the drug-treated group is compared to that in a vehicle-

treated control group to determine the extent of neuroprotection.

Cerebral Glucose Metabolism Study
This method is used to evaluate the effect of L-687,414 on brain metabolic activity.

Methodology:

Animal Preparation: Rats are instrumented for intravenous infusion and arterial blood

sampling.

Drug Infusion: A steady-state intravenous infusion of L-687,414 is administered.[8]

Radiotracer Administration: [¹⁴C]-2-deoxyglucose is administered to trace glucose

metabolism.[8]

Autoradiography: After a specific time, the brain is removed, sectioned, and exposed to X-ray

film to visualize the regional cerebral metabolic rate of glucose (CMRglc).[8]

Data Analysis: The CMRglc in different brain regions of L-687,414-treated animals is

compared to that of saline-infused controls.[8]

Signaling and Logical Relationships
The interaction of L-687,414 with the NMDA receptor has several downstream consequences.
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Logical Consequences of L-687,414 Action

Conclusion
L-687,414 is a valuable research tool for investigating the role of the NMDA receptor glycine

site in various physiological and pathological processes. Its unique profile as a low-efficacy

partial agonist and its favorable safety profile in preclinical models, particularly the lack of

Olney's lesions, make it an interesting compound for further study. The experimental protocols

outlined in this guide provide a foundation for the continued exploration of L-687,414 and

similar compounds in the field of neuroscience and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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